2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of imidazole, pyrido[1,2-a]pyrimidin, and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole derivative through the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate aldehydes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents include organic solvents like dichloromethane (DCM), methanol (MeOH), and dimethylformamide (DMF). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding oxo derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dimetridazole: An imidazole derivative with antimicrobial properties.
Azathioprine: A purine analog used as an immunosuppressant.
Carnidazole: Another imidazole derivative with antiprotozoal activity.
Properties
Molecular Formula |
C24H28N6O2S2 |
---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H28N6O2S2/c1-3-4-5-12-30-23(32)19(34-24(30)33)15-18-20(26-9-7-11-28-14-10-25-16-28)27-21-17(2)8-6-13-29(21)22(18)31/h6,8,10,13-16,26H,3-5,7,9,11-12H2,1-2H3/b19-15- |
InChI Key |
ZJNWUYBXRDZEPZ-CYVLTUHYSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S |
Origin of Product |
United States |
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